Progabide

描述

This compound is an analog and prodrug of gamma-aminobutyric acid. It is commonly used in the treatment of epilepsy. It has agonistic activity for both the GABAA and GABAB receptors. In clinical trials, this compound has been investigated for Parkinson's disease, schizophrenia, clinical depression and anxiety disorder; its therapeutic effectiveness in these conditions is not fully elucidated.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

This compound is an analog and prodrug of gamma-aminobutyric acid. It is commonly used in the treatment of epilepsy. It has agonistic activity for both the GABAA and GABAB receptors. This compound has been investigated for many diseases besides epilepsy, including Parkinson's disease, schizophrenia, clinical depression and anxiety disorder with varying success.

GABA agonist; structure

Structure

3D Structure

属性

IUPAC Name |

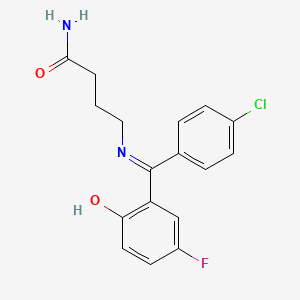

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBALRBWGSVJPAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878140 |

Source

|

| Record name | Progabide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62666-20-0, 104880-78-6 |

Source

|

| Record name | Progabide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62666-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Progabide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062666200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Progabide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104880786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Progabide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Progabide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Progabide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROGABIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112E50TORV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROGABIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38C836J57Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

133-135 °C |

Source

|

| Record name | Progabide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Core Intermediates of Progabide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of progabide (B1679169), a γ-aminobutyric acid (GABA) receptor agonist. It details the key chemical intermediates, their synthesis, and the final condensation step to yield the active pharmaceutical ingredient. This document also elucidates the signaling pathways through which this compound exerts its therapeutic effects.

Introduction

This compound is a GABAergic agent and a prodrug of GABA, meaning it is metabolized in the body to produce the active compound.[1] It functions as an agonist for both GABA-A and GABA-B receptors, contributing to its anticonvulsant properties.[2] The synthesis of this compound is a multi-step process involving the preparation of two key intermediates followed by their condensation.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Key Intermediate 1: (4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone. This substituted benzophenone (B1666685) forms the core structure of the this compound molecule.

-

Synthesis of the Key Intermediate 2: γ-Aminobutyramide. This provides the GABA-mimetic side chain of the final product.

-

Final Condensation Step. The two key intermediates are reacted to form the Schiff base, yielding this compound.

Below is a graphical representation of the overall synthesis workflow.

Caption: Overall workflow for the synthesis of this compound.

Synthesis of Key Intermediates

(4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone (Intermediate 1)

This substituted benzophenone is a crucial building block. While multiple synthetic routes exist, a common method involves a Friedel-Crafts acylation reaction.

Experimental Protocol:

A solution of 4-fluorophenol in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. Anhydrous aluminum chloride (AlCl₃) is added portion-wise as a Lewis acid catalyst. Subsequently, p-chlorobenzoyl chloride is added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

| Parameter | Value |

| Reactants | 4-Fluorophenol, p-Chlorobenzoyl chloride |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane |

| Reaction Temperature | 0°C to Room Temperature |

| Purification | Recrystallization/Column Chromatography |

γ-Aminobutyramide (Intermediate 2)

γ-Aminobutyramide can be synthesized from γ-butyrolactone through ammonolysis.

Experimental Protocol:

γ-Butyrolactone is heated with aqueous ammonia (B1221849) in a sealed vessel at a high temperature and pressure. The reaction mixture is then cooled, and the excess ammonia and water are removed under reduced pressure. The resulting crude γ-aminobutyramide can be purified by recrystallization.

| Parameter | Value |

| Reactant | γ-Butyrolactone |

| Reagent | Aqueous Ammonia |

| Reaction Condition | High Temperature and Pressure |

| Purification | Recrystallization |

Final Synthesis of this compound

The final step in the synthesis of this compound is the condensation of the two key intermediates to form a Schiff base.

Experimental Protocol:

Equimolar amounts of (4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone and γ-aminobutyramide are dissolved in a suitable solvent such as toluene (B28343) or ethanol. A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to facilitate the reaction. The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization.

| Parameter | Value |

| Reactants | (4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone, γ-Aminobutyramide |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene or Ethanol |

| Reaction Condition | Reflux with water removal |

| Purification | Recrystallization |

Mechanism of Action: Signaling Pathways

This compound exerts its effects by acting as an agonist at both GABA-A and GABA-B receptors in the central nervous system.[3]

GABA-A Receptor Signaling

The GABA-A receptor is a ligand-gated ion channel.[4] The binding of this compound to the GABA-A receptor mimics the action of GABA, leading to the opening of the chloride (Cl⁻) channel.[4] The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This results in an overall inhibitory effect on neurotransmission.

Caption: this compound's signaling pathway via the GABA-A receptor.

GABA-B Receptor Signaling

The GABA-B receptor is a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor activates an associated G-protein (Gi/o). This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit can then directly activate inwardly rectifying potassium (K⁺) channels and inhibit voltage-gated calcium (Ca²⁺) channels. The opening of K⁺ channels leads to an efflux of potassium ions, contributing to hyperpolarization. The inhibition of Ca²⁺ channels reduces neurotransmitter release from the presynaptic terminal. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which can modulate the activity of other signaling pathways.

Caption: this compound's signaling pathway via the GABA-B receptor.

Conclusion

The synthesis of this compound is a well-defined process involving the preparation of two key intermediates and their subsequent condensation. Understanding this pathway and the associated experimental conditions is crucial for the efficient production and development of this important anticonvulsant. Furthermore, a clear comprehension of its dual agonistic activity at both GABA-A and GABA-B receptors provides a solid foundation for further research into its therapeutic applications and the development of novel GABAergic agents.

References

In-Depth Technical Guide to the Physicochemical Properties of Progabide for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of progabide (B1679169), a gamma-aminobutyric acid (GABA) receptor agonist, to facilitate its investigation in in vitro settings. This compound, a prodrug, and its active metabolites are crucial in understanding its pharmacological effects on GABAergic neurotransmission. This document outlines its key characteristics, detailed experimental protocols, and the associated signaling pathways.

Physicochemical Properties

A thorough understanding of this compound's physicochemical properties is fundamental for designing and interpreting in vitro studies, ensuring appropriate experimental conditions, and enabling accurate data analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆ClFN₂O₂ | [1] |

| Molecular Weight | 334.78 g/mol | [1] |

| Melting Point | 133-135 °C | [PubChem] |

| Water Solubility | 70.9 mg/L | [DrugBank Online] |

| LogP | 3.06 | [DrugBank Online] |

| pKa (Strongest Acidic) | 15.32 | [T3DB] |

| pKa (Strongest Basic) | 4.01 | [T3DB] |

| In Vitro Stability | Maximum stability at pH 6-7 (t₁/₂ = 126 min) |

Note: this compound is a prodrug that is metabolized in vivo to several active metabolites, including SL 75102 (the acidic metabolite), gabamide, and GABA itself.[1][2] The physicochemical properties of these metabolites, particularly SL 75102 which is a more potent GABA receptor agonist, should also be considered in advanced in vitro study designs.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as a non-selective agonist at both GABA-A and GABA-B receptors. Its interaction with these receptors leads to distinct downstream signaling events that ultimately result in neuronal inhibition.

GABA-A Receptor Signaling

Activation of the ionotropic GABA-A receptor by this compound and its active metabolites increases the influx of chloride ions (Cl⁻) into the neuron. This leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABA-B Receptor Signaling

This compound's agonism at the metabotropic GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This pathway also leads to the modulation of ion channels, including the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. The net effect is a reduction in neurotransmitter release and neuronal excitability.

Experimental Protocols for In Vitro Studies

To characterize the interaction of this compound and its metabolites with GABA receptors, a series of in vitro assays can be employed. The following protocols provide a general framework that can be adapted for specific experimental needs.

In Vitro Metabolism of this compound

Since this compound is a prodrug, it is essential to study its metabolism to its active forms in an in vitro system, such as human liver microsomes or hepatocytes, before conducting receptor binding or functional assays.

Objective: To generate and quantify the active metabolite SL 75102 from this compound using human liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Analytical standards for this compound and SL 75102

-

LC-MS/MS system for quantification

Protocol:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound to the incubation mixture to a final concentration of, for example, 1 µM.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolite, SL 75102, over time.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of this compound and its metabolites for GABA-A and GABA-B receptors.

Objective: To determine the binding affinity (Ki) of this compound and SL 75102 for GABA-A and GABA-B receptors.

Materials:

-

This compound and SL 75102

-

Radioligands: [³H]-Muscimol (for GABA-A) or [³H]-GABA/[³H]-Baclofen (for GABA-B)

-

Rat brain membrane preparations (e.g., from cortex or cerebellum)

-

Assay buffer (e.g., Tris-HCl)

-

Non-specific binding control (e.g., high concentration of unlabeled GABA)

-

Scintillation counter and vials

Protocol:

-

Membrane Preparation: Prepare synaptic membranes from rat brain tissue according to standard protocols.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or SL 75102). Include wells for total binding (no competitor) and non-specific binding (with a high concentration of unlabeled GABA).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.

| Compound | Receptor Target | Reported Activity |

| This compound | GABA-A & GABA-B | Agonist |

| SL 75102 | GABA-A & GABA-B | Potent Agonist (relative potency of ~0.1 compared to GABA at GABA-B receptors) |

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA receptors can be used to measure the functional effects of this compound and its metabolites on ion channel activity.

Objective: To characterize the effect of this compound and SL 75102 on GABA-A receptor-mediated chloride currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells)

-

This compound and SL 75102

-

External and internal patch-clamp solutions

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Data acquisition and analysis software

Protocol:

-

Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

-

Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

-

Patching: Form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.

-

Drug Application: Apply GABA or the test compound (this compound or SL 75102) to the cell via the perfusion system and record the induced chloride current.

-

Data Analysis: Measure the amplitude and kinetics of the evoked currents. Construct dose-response curves to determine the EC₅₀ and efficacy of the compounds.

Conclusion

This technical guide provides essential information on the physicochemical properties of this compound and detailed methodologies for its in vitro characterization. By understanding its properties, mechanism of action, and the experimental protocols to study it, researchers can effectively design and execute studies to further elucidate the pharmacological profile of this important GABAergic agent and its metabolites. The provided diagrams offer a visual representation of the key signaling pathways and experimental workflows to aid in the conceptualization and implementation of in vitro research on this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Progabide on GABA Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Progabide (B1679169), an anticonvulsant agent, exerts its therapeutic effects through a multifaceted interaction with the central nervous system's primary inhibitory neurotransmitter system, the gamma-aminobutyric acid (GABA) system. As a prodrug, this compound is metabolized into several active compounds, most notably SL 75102, which act as agonists at both major subtypes of GABA receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. This dual agonism provides a comprehensive enhancement of GABAergic inhibition, contributing to the stabilization of neuronal activity and the prevention of seizure propagation. This guide provides a detailed technical overview of this compound's mechanism of action, presenting quantitative data on its receptor interactions, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Introduction to this compound and the GABAergic System

This compound is a synthetic analogue of GABA designed to effectively cross the blood-brain barrier, a significant advantage over direct GABA administration.[1][2][3] Once in the central nervous system, it is converted into its active metabolites, including SL 75102, gabamide, and GABA itself.[2][4] These active molecules then interact with GABA receptors to produce their anticonvulsant effects.

The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian brain, playing a crucial role in regulating neuronal excitability. This system is primarily mediated by two classes of receptors:

-

GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

-

GABAB Receptors: These are G-protein coupled receptors that, when activated, lead to downstream effects such as the inhibition of adenylyl cyclase, the opening of potassium channels (leading to hyperpolarization), and the closing of calcium channels (reducing neurotransmitter release).

This compound and its metabolites, by acting as agonists at both these receptor subtypes, provide a robust potentiation of GABAergic neurotransmission.

Quantitative Analysis of this compound's Interaction with GABA Receptors

The affinity and potency of this compound and its primary active metabolite, SL 75102, at GABAA and GABAB receptors have been characterized through various in vitro studies. The following tables summarize the key quantitative data from these investigations.

Table 1: Binding Affinity of this compound and Metabolites for GABA Receptors

| Compound | Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| SL 75102 | GABAB | Rat synaptic membranes | [3H]GABA | ~100 (relative potency 0.1 vs GABA) | |

| SL 75102 | GABAB | Rat synaptic membranes | [3H]baclofen | ~100 (relative potency 0.1 vs GABA) | |

| This compound | GABAB | Rat synaptic membranes | [3H]GABA / [3H]baclofen | >10,000 (relative potency <0.001 vs GABA) |

Table 2: Functional Potency of this compound and Metabolites at GABA Receptors

| Compound | Receptor Subtype | Assay | Potency | Reference |

| SL 75102 | GABAA | Depolarization of rat superior cervical ganglia | Relative potency = 0.101 +/- 0.013 (GABA = 1) | |

| SL 75102 | GABAB | Reduction of [3H]noradrenaline release from rat atria | Relative potency ~0.1 (GABA = 1) | |

| This compound | GABAB | Reduction of [3H]noradrenaline release from rat atria | Relative potency <0.02 (GABA = 1) |

Signaling Pathways and Mechanism of Action

This compound and its active metabolite SL 75102 enhance GABAergic transmission through direct activation of GABAA and GABAB receptors. The following diagrams illustrate these signaling pathways.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for GABAB Receptors

This protocol is adapted from studies investigating the displacement of radiolabeled ligands from GABAB receptors by this compound and its metabolites.

Objective: To determine the binding affinity (Ki) of this compound and SL 75102 for GABAB receptors.

Materials:

-

Rat brain tissue (e.g., whole brain or specific regions like cerebellum)

-

Homogenization buffer (e.g., Tris-HCl)

-

Radioligand: [3H]GABA or [3H]baclofen

-

Unlabeled ligands: this compound, SL 75102, GABA (for standard curve and non-specific binding)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation multiple times.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]GABA), and varying concentrations of the unlabeled competitor (this compound or SL 75102).

-

For total binding, omit the competitor.

-

For non-specific binding, add a high concentration of unlabeled GABA.

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording of GABAA Receptor Activity

This protocol describes a general approach for measuring the functional effects of this compound on GABAA receptor-mediated currents using techniques like patch-clamp recording from isolated neurons or oocytes expressing specific GABAA receptor subtypes.

Objective: To determine the potency and efficacy of this compound and its metabolites as GABAA receptor agonists.

Materials:

-

Isolated neurons (e.g., from rat hippocampus) or Xenopus oocytes expressing specific GABAA receptor subunits.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes for recording electrodes.

-

Extracellular and intracellular recording solutions.

-

Perfusion system for drug application.

-

This compound, SL 75102, and GABA solutions at various concentrations.

Procedure:

-

Cell Preparation:

-

Prepare a culture of isolated neurons or harvest Xenopus oocytes previously injected with cRNA for the desired GABAA receptor subunits.

-

-

Patch-Clamp Recording:

-

Pull glass micropipettes to a fine tip and fill with intracellular solution.

-

Under a microscope, approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell recording configuration.

-

Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Using a perfusion system, apply a known concentration of GABA to elicit a baseline current response.

-

After a washout period, apply varying concentrations of this compound or SL 75102 to the cell.

-

Record the resulting inward chloride currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the current responses at each drug concentration.

-

Normalize the responses to the maximal response elicited by a saturating concentration of GABA.

-

Plot the normalized current amplitude against the logarithm of the drug concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy.

-

Conclusion

This compound's mechanism of action is characterized by its role as a prodrug that gives rise to active metabolites, primarily SL 75102, which function as agonists at both GABAA and GABAB receptors. This dual agonism leads to a comprehensive enhancement of GABAergic inhibition through both direct ion channel opening (GABAA) and G-protein mediated signaling (GABAB). The quantitative data and experimental protocols presented in this guide provide a detailed framework for understanding and further investigating the intricate pharmacology of this compound and its potential for the development of novel antiepileptic therapies. The ability to modulate both major inhibitory receptor systems in the brain underscores the therapeutic potential of this class of compounds.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of this compound (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Mechanism of Progabide Prodrug Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progabide (B1679169), a γ-aminobutyric acid (GABA) analogue, functions as a prodrug to exert its anticonvulsant effects. Its lipophilic nature, conferred by a Schiff base structure, facilitates its passage across the blood-brain barrier, a critical hurdle for its hydrophilic active metabolites. Once in the central nervous system, this compound undergoes a multi-step activation process, culminating in the formation of GABA and other active metabolites that modulate GABAergic neurotransmission. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activation, including the metabolic pathway, key enzymatic players, and quantitative pharmacokinetic parameters. Detailed experimental protocols for studying this compound's metabolism are also provided, along with visual diagrams to elucidate the activation cascade and experimental workflows.

Introduction

This compound is a synthetic compound designed to enhance GABAergic inhibition in the brain, making it a therapeutic agent for epilepsy.[1][2] Unlike GABA, which cannot efficiently cross the blood-brain barrier, this compound is a lipophilic prodrug that readily enters the central nervous system.[2][3] Its therapeutic action is dependent on its metabolic conversion to pharmacologically active molecules that act as agonists at both GABA_A and GABA_B receptors.[4] This guide delves into the intricate molecular processes of this compound's activation, providing a technical resource for researchers in neuropharmacology and drug development.

The Molecular Pathway of this compound Activation

The activation of this compound is a sequential metabolic process that begins with the hydrolysis of its characteristic Schiff base linkage. This initial step is crucial as it unmasks the core GABAergic structure. The metabolic cascade proceeds as follows:

-

Hydrolysis of the Schiff Base: The imine bond in the this compound molecule is susceptible to hydrolysis, leading to the formation of two main fragments: the substituted benzophenone (B1666685) moiety and γ-aminobutyramide (gabamide). This reaction is pH-dependent, with increased rates in acidic conditions.

-

Formation of this compound Acid (SL-75102): Concurrently, this compound can be deamidated to form its primary and more potent active metabolite, this compound acid (also known as SL-75102).

-

Generation of Gabamide and GABA: Both this compound and this compound acid can be further metabolized to yield gabamide and, ultimately, GABA, the principal inhibitory neurotransmitter in the brain.

While this compound and SL-75102 can cross the blood-brain barrier, the subsequent metabolites, gabamide and GABA, are formed within the brain itself, ensuring targeted delivery of the active compounds to the site of action.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. shutterstock.com [shutterstock.com]

- 3. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of this compound (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The GABA Molecule -Chemical and Physical Properties [worldofmolecules.com]

An In-Depth Technical Guide to the Exploratory Research of Progabide's Effects on Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progabide (B1679169), a gamma-aminobutyric acid (GABA) receptor agonist, holds therapeutic potential for neurological disorders due to its ability to modulate inhibitory neurotransmission. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for investigating the effects of this compound on neuronal cultures. It details experimental protocols for primary neuronal culture, electrophysiological recordings, and cell viability assays. Furthermore, it presents the key signaling pathways activated by this compound and offers a structured approach to data acquisition and presentation. This document is intended to serve as a foundational resource for researchers designing and executing in vitro studies to elucidate the neuropharmacological profile of this compound.

Introduction

This compound is a prodrug that is metabolized in the body to its active form, which acts as an agonist at both GABA-A and GABA-B receptors.[1] By enhancing the activity of the primary inhibitory neurotransmitter in the central nervous system, GABA, this compound reduces neuronal excitability. This mechanism of action underlies its use as an anticonvulsant and its potential for treating other neurological and psychiatric conditions.[2][3]

Studying the effects of this compound in neuronal cultures provides a controlled environment to dissect its cellular and molecular mechanisms of action, independent of systemic physiological effects. Such in vitro models are invaluable for characterizing its dose-dependent effects on neuronal function, synaptic transmission, and cell health.

Data Presentation: Quantitative Effects of this compound on Neuronal Cultures

While specific quantitative data for this compound's effects on neuronal cultures are not extensively available in publicly accessible literature, this section provides templates for organizing experimentally derived data.

Table 1: Electrophysiological Effects of this compound on Cultured Neurons

| Parameter | This compound Concentration | Measurement | Notes |

| Spontaneous Firing Rate | 0 µM (Control) | e.g., 5.2 ± 0.8 Hz | Baseline activity |

| 1 µM | e.g., 3.1 ± 0.5 Hz | ||

| 10 µM | e.g., 1.5 ± 0.3 Hz | EC50 can be calculated from dose-response curve | |

| 100 µM | e.g., 0.2 ± 0.1 Hz | ||

| GABA-Evoked Current Amplitude | 0 µM (Control) | e.g., -500 ± 50 pA | In response to 10 µM GABA |

| 1 µM | e.g., -750 ± 60 pA | ||

| 10 µM | e.g., -1200 ± 100 pA | Potentiation of GABAergic currents | |

| 100 µM | e.g., -1500 ± 120 pA | ||

| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | 0 µM (Control) | e.g., 2.1 ± 0.4 Hz | |

| 10 µM | e.g., 2.0 ± 0.5 Hz | Indicates pre- or post-synaptic site of action | |

| Miniature Inhibitory Postsynaptic Current (mIPSC) Amplitude | 0 µM (Control) | e.g., -40 ± 5 pA | |

| 10 µM | e.g., -60 ± 7 pA |

Table 2: Effects of this compound on Neuronal Viability

| Assay | This compound Concentration | Viability (% of Control) | Notes |

| MTT Assay | 0 µM (Control) | 100% | Measures metabolic activity |

| (24-hour incubation) | 10 µM | e.g., 98 ± 5% | |

| 100 µM | e.g., 95 ± 6% | IC50 can be determined from dose-response curve | |

| 1 mM | e.g., 70 ± 8% | ||

| LDH Release Assay | 0 µM (Control) | 100% (baseline release) | Measures membrane integrity |

| (24-hour incubation) | 10 µM | e.g., 102 ± 4% | |

| 100 µM | e.g., 105 ± 5% | ||

| 1 mM | e.g., 130 ± 10% |

Experimental Protocols

The following protocols are representative methodologies for studying the effects of this compound on primary neuronal cultures.

Primary Neuronal Culture Protocol

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Dissection medium: Hank's Balanced Salt Solution (HBSS), sterile, cold

-

Digestion solution: Papain (20 units/mL) and DNase I (100 µg/mL) in HBSS

-

Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine coated culture plates or coverslips

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Aseptically remove the uterine horns and place them in a sterile dish containing cold HBSS.

-

Isolate the embryos and dissect the cerebral cortices.

-

Mince the cortical tissue and transfer it to the digestion solution.

-

Incubate for 15-20 minutes at 37°C.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in plating medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) on poly-D-lysine coated surfaces.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Perform half-media changes every 2-3 days. Cultures are typically mature for experiments between 10-14 days in vitro (DIV).

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the procedure for recording spontaneous and evoked synaptic activity from cultured neurons.

Materials:

-

Cultured neurons (10-14 DIV)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4

-

Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2

-

Borosilicate glass pipettes (3-5 MΩ resistance)

-

Patch-clamp amplifier and data acquisition system

-

This compound stock solution

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a glass pipette and fill it with internal solution.

-

Approach a neuron with the pipette under visual guidance.

-

Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record spontaneous neuronal activity (action potentials, postsynaptic currents) in current-clamp or voltage-clamp mode.

-

To study the effect of this compound, perfuse the recording chamber with the external solution containing the desired concentration of the drug.

-

Record changes in neuronal activity in the presence of this compound.

-

For dose-response experiments, apply increasing concentrations of this compound.

Neuronal Viability Assay (MTT Assay) Protocol

This protocol describes a colorimetric assay to assess cell viability based on mitochondrial reductase activity.[4][5]

Materials:

-

Cultured neurons in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Treat the cultured neurons with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound exerts its effects primarily through the activation of GABA-A and GABA-B receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors.

Caption: GABA-A Receptor Signaling Pathway.

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on neuronal cultures.

Caption: Experimental Workflow.

Conclusion

This technical guide provides a foundational framework for conducting exploratory research on the effects of this compound in neuronal cultures. While specific quantitative data remains to be fully elucidated through dedicated experimental work, the provided protocols and conceptual outlines offer a robust starting point for researchers. By employing these methodologies, scientists can systematically investigate the dose-dependent effects of this compound on neuronal electrophysiology and viability, thereby contributing to a deeper understanding of its therapeutic potential and underlying mechanisms of action.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Pharmacology of the GABAergic system: effects of this compound, a GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental basis for the antidepressant action of the GABA receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Progabide on Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progabide (B1679169), a centrally acting agonist of both γ-aminobutyric acid type A (GABA-A) and type B (GABA-B) receptors, is primarily utilized for its anticonvulsant properties.[1][2] Its mechanism of action, centered on enhancing inhibitory neurotransmission, suggests a significant, albeit complex, influence on synaptic plasticity, particularly on the mechanisms underlying learning and memory such as long-term potentiation (LTP). This technical guide synthesizes the current understanding of how GABAergic modulation, the principal effect of this compound, impacts LTP. While direct experimental data on this compound's specific effects on LTP are limited, this document extrapolates its likely impact based on established principles of GABAergic pharmacology on synaptic plasticity. We will delve into the distinct roles of GABA-A and GABA-B receptor activation, present detailed experimental protocols for investigating such effects, and provide visual representations of the involved signaling pathways.

Introduction: this compound and Synaptic Plasticity

This compound is a prodrug that is metabolized in the body to its active form, which then acts as an agonist at both GABA-A and GABA-B receptors.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its role is to reduce neuronal excitability.[1] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Long-term potentiation (LTP) is a prominent form of synaptic plasticity characterized by a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

The interplay between inhibitory GABAergic signaling and excitatory glutamatergic signaling is crucial for the precise regulation of synaptic plasticity. GABAergic inhibition generally acts as a gatekeeper for the induction of LTP, raising the threshold for its initiation.[1] Therefore, a global GABA agonist like this compound is expected to have a significant modulatory effect on LTP.

Mechanism of Action of this compound

This compound exerts its effects by mimicking the action of GABA at its primary receptors:

-

GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This is the basis of fast inhibitory synaptic transmission.

-

GABA-B Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory effects. Their activation leads to downstream effects such as the opening of potassium channels and the inhibition of calcium channels, which further dampens neuronal excitability.

By acting on both receptor subtypes, this compound provides a comprehensive enhancement of inhibitory tone in the brain.

This compound's Postulated Impact on Long-Term Potentiation

Based on the known roles of GABA-A and GABA-B receptors in modulating synaptic plasticity, the impact of this compound on LTP can be bifurcated into inhibitory and potentially facilitatory effects, depending on the specific synaptic location of the receptors.

Predominantly Inhibitory Role via Postsynaptic Receptors

The prevailing evidence suggests that enhanced GABAergic transmission, particularly through postsynaptic receptors, generally suppresses the induction of LTP.

-

GABA-A Receptor-Mediated Inhibition: Activation of postsynaptic GABA-A receptors by an agonist like this compound would lead to increased chloride influx and subsequent hyperpolarization. This hyperpolarization counteracts the depolarization required to relieve the magnesium block of NMDA receptors, a critical step for the induction of most forms of LTP in the hippocampus. Specifically, α5 subunit-containing GABA-A receptors (α5GABAARs), which generate a tonic inhibitory conductance, have been shown to be critical in setting the threshold for LTP induction. Pharmacological enhancement of GABA-A receptors has been demonstrated to block LTP.

-

GABA-B Receptor-Mediated Inhibition: Activation of postsynaptic GABA-B receptors by this compound would lead to the opening of potassium channels, causing a slow and prolonged hyperpolarization. This would further increase the threshold for LTP induction. Additionally, presynaptic GABA-B receptor activation on glutamatergic terminals can inhibit the release of glutamate (B1630785), the primary excitatory neurotransmitter required to initiate LTP. By reducing glutamate release, this compound would dampen the synaptic stimulation necessary to induce LTP.

Potential Facilitatory Role via Presynaptic GABA-A Receptors

In contrast to the inhibitory role of postsynaptic GABA-A receptors, some studies have shown that presynaptic GABA-A receptors can facilitate neurotransmitter release and LTP induction at certain synapses, such as the hippocampal mossy fiber-CA3 synapse. Activation of these receptors can lead to a depolarization of the presynaptic terminal, which can enhance calcium influx and subsequently increase the probability of glutamate release during high-frequency stimulation. Therefore, it is conceivable that in specific neuronal circuits, this compound could have a facilitatory effect on LTP.

Quantitative Data Summary

| GABAergic Modulator | Receptor Target | Effect on LTP | Quantitative Change (Illustrative) | Reference |

| GABA-A Agonists (e.g., Muscimol) | GABA-A Receptor | Inhibition | Reduction in fEPSP slope potentiation by 50-80% | General finding |

| GABA-A Antagonists (e.g., Bicuculline) | GABA-A Receptor | Facilitation | Increase in LTP magnitude by 20-40% | |

| α5GABAAR Inverse Agonists | α5 subunit of GABA-A Receptor | Facilitation | Lowers the threshold for LTP induction | |

| GABA-B Agonists (e.g., Baclofen) | GABA-B Receptor | Inhibition | Significant reduction or complete block of LTP | |

| GABA-B Antagonists | GABA-B Receptor | Facilitation | Enhancement of LTP induction |

Experimental Protocols

Investigating the precise impact of this compound on LTP requires well-defined experimental protocols. Below is a detailed methodology for a typical in vitro electrophysiology experiment.

In Vitro Electrophysiology in Hippocampal Slices

This protocol is designed to measure field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus, a classic model for studying LTP.

1. Slice Preparation:

- Anesthetize and decapitate a young adult rodent (e.g., Wistar rat or C57BL/6 mouse).

- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

- Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

- Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-40% of the maximum.

- Record a stable baseline for at least 20 minutes.

3. Drug Application:

- Prepare a stock solution of this compound and dilute it to the desired final concentration in aCSF.

- Bath-apply this compound for a predetermined period (e.g., 20-30 minutes) before LTP induction.

4. LTP Induction:

- Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.

- Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

5. Data Analysis:

- Measure the initial slope of the fEPSP.

- Normalize the fEPSP slopes to the average baseline value.

- Compare the degree of potentiation in the presence of this compound to control slices that received only the vehicle.

- Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed effects.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

Caption: Signaling of this compound at GABA-A Receptors.

Caption: Signaling of this compound at GABA-B Receptors.

Experimental Workflow

Caption: Experimental Workflow for In Vitro LTP Studies.

Conclusion

This compound, through its dual agonistic action at GABA-A and GABA-B receptors, is poised to be a potent modulator of synaptic plasticity. The preponderant effect is likely to be an inhibition of long-term potentiation, primarily through postsynaptic mechanisms that increase the threshold for LTP induction. However, the possibility of a facilitatory role in specific circuits via presynaptic GABA-A receptors cannot be discounted. Further direct experimental investigation is necessary to fully elucidate the nuanced impact of this compound on LTP. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for such research, which will be critical for understanding the full therapeutic and cognitive implications of this and other GABAergic compounds.

References

An In-Depth Technical Guide to the Neuroprotective Properties of Progabide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Progabide (B1679169), a gamma-aminobutyric acid (GABA) receptor agonist, has demonstrated notable neuroprotective properties, primarily attributed to its potent anticonvulsant activity. As a prodrug, this compound is metabolized to its active form, which acts on both GABA-A and GABA-B receptors, enhancing inhibitory neurotransmission throughout the central nervous system. This dual action helps to counteract the excessive neuronal firing characteristic of seizure activity and is believed to be a key mechanism behind its neuroprotective effects. Preclinical studies in various animal models of epilepsy have shown that this compound can reduce seizure severity and duration, and in some cases, protect against seizure-induced neuronal damage. While its efficacy in broader neurodegenerative conditions is less established, its mechanism of action warrants further investigation into its potential to mitigate excitotoxicity, oxidative stress, and apoptosis, which are common pathways of neuronal injury in a range of neurological disorders. This guide provides a comprehensive overview of the current understanding of this compound's neuroprotective properties, including its mechanism of action, preclinical evidence, and the signaling pathways involved.

Introduction to this compound

This compound is a synthetic derivative of GABA, the primary inhibitory neurotransmitter in the mammalian brain.[1][2] It was developed as an antiepileptic drug and is known to be a non-selective agonist for both ionotropic GABA-A and metabotropic GABA-B receptors.[1][2] this compound itself is a prodrug that readily crosses the blood-brain barrier and is then metabolized into its more potent active metabolite, SL-75.102, as well as GABA itself.[2] This broad-spectrum GABAergic activity contributes to its efficacy in controlling various types of seizures. Beyond its well-documented anticonvulsant effects, this compound has been investigated for its potential neuroprotective capabilities in conditions characterized by neuronal hyperexcitability and subsequent damage.

Mechanism of Action and Neuroprotective Signaling Pathways

This compound's neuroprotective effects are intrinsically linked to its role as a GABA receptor agonist. By enhancing GABAergic inhibition, this compound counteracts the excessive neuronal excitation that is a hallmark of many neurological disorders.

GABA-A Receptor-Mediated Neuroprotection

Activation of GABA-A receptors by this compound leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential in response to excitatory stimuli, thereby reducing neuronal hyperexcitability. This is a crucial mechanism in preventing the excitotoxic cascade, a major contributor to neuronal death in conditions like ischemia and epilepsy.

dot```dot graph GABA_A_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

This compound [label="this compound", fillcolor="#FBBC05"]; GABA_A [label="GABA-A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cl_channel [label="Chloride Channel\n(Opens)", shape=ellipse, fillcolor="#F1F3F4"]; Cl_influx [label="Cl- Influx", shape=ellipse, fillcolor="#F1F3F4"]; Hyperpolarization [label="Membrane\nHyperpolarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduced_Excitability [label="Reduced Neuronal\nExcitability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=diamond, fillcolor="#FFFFFF", style="filled,bold", bordercolor="#34A853"];

This compound -> GABA_A [label="Agonist"]; GABA_A -> Cl_channel [label="Activates"]; Cl_channel -> Cl_influx; Cl_influx -> Hyperpolarization; Hyperpolarization -> Reduced_Excitability; Reduced_Excitability -> Neuroprotection; }

In Vivo Focal Cerebral Ischemia Model

Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of stroke.

Protocol:

-

Animal Model: Induce focal cerebral ischemia in rats using the middle cerebral artery occlusion (MCAO) model.

-

This compound Administration: Administer this compound (e.g., intraperitoneally) at a specific time point relative to the ischemic insult (e.g., pre-ischemia, during ischemia, or post-ischemia).

-

Neurological Assessment: Evaluate neurological deficits at various time points post-ischemia using a standardized neurological scoring system.

-

Infarct Volume Measurement: At the end of the study period (e.g., 24-72 hours), sacrifice the animals and determine the infarct volume using TTC staining of brain sections.

-

Histological Analysis: Perform histological analysis to assess neuronal survival and damage in the ischemic penumbra.

dot

Potential Therapeutic Applications Beyond Epilepsy

While this compound's primary clinical use is in epilepsy, its neuroprotective mechanism suggests potential for other neurological conditions.

-

Parkinson's Disease: this compound has been investigated for its potential to manage motor fluctuations and dyskinesias in Parkinson's disease, with some studies showing a modest benefit.

-

Other Neurodegenerative Diseases: The role of excitotoxicity, oxidative stress, and apoptosis in the pathophysiology of diseases like Alzheimer's and Huntington's disease suggests that GABAergic modulation with agents like this compound could be a therapeutic strategy worth exploring. However, clinical evidence in these areas is currently lacking.

Conclusion and Future Directions

This compound's established role as a dual GABA-A and GABA-B receptor agonist provides a strong basis for its neuroprotective properties, primarily through the attenuation of neuronal hyperexcitability. Preclinical evidence, largely from epilepsy models, supports its ability to protect against seizure-induced neuronal damage. However, to fully elucidate its neuroprotective potential for broader applications in neurodegenerative diseases, further research is critically needed. Specifically, detailed in vitro studies are required to quantify its efficacy against excitotoxicity, oxidative stress, and apoptosis, and to delineate the specific downstream signaling pathways involved. Furthermore, in vivo studies in models of stroke, Parkinson's disease, and other neurodegenerative conditions will be essential to translate the promising mechanistic rationale into tangible therapeutic benefits. The development of more selective GABA receptor modulators and a deeper understanding of the nuanced roles of GABAergic signaling in different neuronal populations will be key to advancing the therapeutic potential of this class of compounds.

References

Foundational Studies of Progabide Metabolism and Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progabide (B1679169), a GABA receptor agonist, has been utilized in the treatment of epilepsy. As a prodrug of γ-aminobutyric acid (GABA), its clinical efficacy and safety are intrinsically linked to its metabolic fate and pharmacokinetic profile. This technical guide provides an in-depth overview of the foundational studies that have elucidated the metabolism and pharmacokinetics of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes to support further investigation and understanding of this compound.

Introduction

This compound is a synthetic analogue of GABA designed to cross the blood-brain barrier, a feat GABA itself cannot readily achieve.[1] Its therapeutic action is mediated not only by the parent compound but also by its active metabolites, which act as agonists at both GABA-A and GABA-B receptors.[2][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is therefore critical for optimizing its therapeutic use and anticipating potential drug-drug interactions. This guide synthesizes the core knowledge on this compound's metabolic pathways and pharmacokinetic parameters from key preclinical and clinical studies.

Metabolism and Biotransformation

This compound undergoes extensive metabolism, with only trace amounts of the parent drug recovered in urine.[2] It functions as a prodrug, being biotransformed into several active metabolites that contribute to its pharmacological effect.[2]

Metabolic Pathways

The primary metabolic pathway of this compound involves its conversion to this compound acid (SL-75.102), which is a more potent GABA receptor agonist. Subsequently, both this compound and this compound acid are metabolized to gabamide and ultimately to GABA. While this compound and this compound acid can cross the blood-brain barrier, the resulting gabamide and GABA do not, indicating that their formation occurs within the brain. In addition to these primary metabolites, a total of 10 metabolites have been detected in bile and urine. The metabolites originating from the benzophenone (B1666685) part of the molecule are primarily eliminated through feces, while those from the GABA-mide portion are reabsorbed, enter intermediate metabolism, and are excreted in the urine, mainly as glucuro-conjugate derivatives.

Enzyme Interactions

This compound has been shown to interact with certain metabolic enzymes. Specifically, it can inhibit microsomal epoxide hydrolase, which is evidenced by elevated levels of carbamazepine-10,11-epoxide (B195693) when co-administered with carbamazepine. In vitro studies using human liver microsomes have demonstrated that this compound inhibits S(+)-styrene oxide hydrolysis with an inhibition constant (Ki) of 1.9 µmol/L. This suggests a potential for drug-drug interactions with medications metabolized by this enzyme.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both animal models and humans, revealing details about its absorption, distribution, and elimination.

Absorption and Distribution

Following oral administration in humans, this compound reaches peak plasma levels in 2 to 3 hours. It is well-absorbed, with a reported bioavailability of 60%. This compound is highly bound to plasma proteins, with a binding percentage of 95%. It is also noted to bind to erythrocytes. The drug readily crosses the blood-brain barrier, which is essential for its central nervous system activity.

Elimination

The elimination half-life of this compound in humans is reported to be between 10 to 12 hours. However, another source indicates a shorter biological half-life of 4 hours. Steady-state levels are typically achieved after 2 to 4 days of consistent administration.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 2 - 3 hours | |

| Elimination Half-life (t1/2) | 10 - 12 hours | |

| Alternate Reported Half-life (t1/2) | 4 hours | |

| Bioavailability | 60% | |

| Protein Binding | 95% | |

| Time to Steady State | 2 - 4 days |

Table 2: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (Intravenous Bolus)

| Dose | Total Body Clearance (L/hr/kg) | Half-life (hr) | Volume of Distribution (L/kg) |

| 50 mg | 2.09 (± 0.15) | 0.656 (± 0.054) | 1.97 (± 0.08) |

| 100 mg | 1.53 (± 0.18) | 0.789 (± 0.079) | 1.79 (± 0.21) |

| Data presented as mean (± SEM). |

Experimental Protocols

The foundational understanding of this compound's metabolism and pharmacokinetics has been built upon a variety of experimental methodologies.

In Vivo Pharmacokinetic Studies

A representative in vivo study to determine the pharmacokinetic profile of this compound, as conducted in rhesus monkeys, involves the following steps:

-

Animal Model: Chronically catheterized male rhesus monkeys are used.

-

Drug Administration: The study design includes single-dose intravenous bolus and oral administration at varying dose levels (e.g., 50 and 100 mg), as well as zero-order intravenous infusion over a set period (e.g., 7 days).

-

Sample Collection: Plasma samples are collected at predetermined time points following drug administration.

-

Sample Analysis: Plasma concentrations of this compound are quantified using a validated analytical method such as electron-capture gas-liquid chromatography (electron-capture-GLC).

-

Protein Binding Determination: The extent of plasma protein binding is determined using techniques like equilibrium dialysis.

-

Pharmacokinetic Modeling: The collected data is then fitted to a pharmacokinetic model, such as a one-compartment open model with monoexponential decay, to calculate key parameters.

In Vitro Metabolism Studies

To investigate enzyme interactions, in vitro studies using human liver microsomes are employed:

-

Preparation of Microsomes: Human liver microsomes are prepared and characterized.

-

Incubation: Therapeutic concentrations of this compound are incubated with the human liver microsomes in the presence of a substrate for the enzyme of interest (e.g., S(+)-styrene oxide for microsomal epoxide hydrolase).

-

Analysis: The rate of substrate hydrolysis is measured to determine the inhibitory effect of this compound.

-

Kinetic Analysis: Inhibition constants (Ki) are calculated to quantify the potency of the inhibition.

Analytical Methodologies

The quantification of this compound and its metabolites in biological fluids is crucial for pharmacokinetic studies. A common method is reversed-phase high-performance liquid chromatography (HPLC).

-

Technique: Reversed-phase HPLC.

-

Analytes: Simultaneous determination of this compound, its active acid metabolite (PGA or SL-75.102), and its hydrolytic degradation product (SL79.182).

-

Sample Preparation: A single extraction step is typically required for plasma samples.

-

Sensitivity: The method has reported sensitivities of approximately 30 ng/ml for this compound, 45 ng/ml for SL79.182, and 100 ng/ml for PGA.

Conclusion

The foundational studies on this compound have established it as a prodrug that undergoes extensive metabolism to active metabolites, which are key to its therapeutic effects. Its pharmacokinetic profile is characterized by good oral absorption, high protein binding, and an elimination half-life that supports twice-daily dosing. The demonstrated inhibition of microsomal epoxide hydrolase highlights the potential for drug-drug interactions. The data and methodologies presented in this guide provide a solid foundation for further research and development efforts related to GABAergic compounds and for the clinical management of patients treated with this compound.

References

The Genesis of a GABA Agonist: A Technical Guide to the Discovery and History of Progabide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuropharmacology, the development of drugs targeting the γ-aminobutyric acid (GABA) system has been a cornerstone of treating neurological and psychiatric disorders. Progabide (B1679169) (brand name Gabrene) emerged from this pursuit as a rationally designed GABA receptor agonist, conceived to overcome the limitations of GABA itself, which does not readily cross the blood-brain barrier. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of this compound, with a focus on its mechanism of action as a dual agonist of both GABAA and GABAB receptors.

A Deliberate Design: The History and Discovery of this compound

This compound was first described in the scientific literature in the late 1970s and was introduced for medical use in France by 1985.[1] It was developed by Dausse-Synthelabo as the first antiepileptic drug synthesized on a theoretical basis, stemming from the GABAergic theory of epilepsy.[2] The core concept was to create a lipophilic GABA analogue that could effectively penetrate the central nervous system and subsequently exert GABAergic effects. This compound's development marked a significant step in the targeted design of antiepileptic drugs.

Chemically, this compound is a Schiff base of γ-aminobutyramide (gabamide) and a substituted benzophenone.[2] This structure allows it to cross the blood-brain barrier, where it is metabolized into several active compounds, including its primary active metabolite, this compound acid (SL-75.102), as well as gabamide and GABA itself.[1][3] This multi-faceted mechanism of action, acting as both a drug and a prodrug, was a novel approach in the field of GABAergic modulation.

While this compound showed promise and was approved for epilepsy in France, its widespread adoption was limited by issues of clinical efficacy and reports of liver toxicity. It was also investigated for other conditions such as Parkinson's disease, schizophrenia, depression, and anxiety, but its therapeutic effectiveness in these areas was not fully established.

Mechanism of Action: A Dual Agonist at GABA Receptors

This compound and its metabolites are direct agonists at both ionotropic GABAA and metabotropic GABAB receptors. This non-selective agonism is central to its pharmacological profile. The drug and its metabolites do not significantly interact with other neurotransmitter receptors, nor do they affect GABA reuptake, synthesis, or degradation, making them relatively pure GABA receptor agonists.

GABAA Receptor Activation

Activation of GABAA receptors by this compound and its metabolites leads to an increased influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. This is the primary mechanism behind its anticonvulsant properties.

GABAB Receptor Activation

At GABAB receptors, this compound's agonism initiates a G-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase and a reduction in calcium influx, which in turn decreases the release of excitatory neurotransmitters.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its primary active metabolite, SL-75.102.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Species | Ki (nM) | Reference |

| This compound | GABAA | [3H]GABA displacement | Rat Brain | 130 | |

| SL-75.102 | GABAA | [3H]GABA displacement | Rat Brain | 25 | |

| This compound | GABAB | [3H]GABA displacement | Rat Synaptic Membranes | >100,000 | |

| SL-75.102 | GABAB | [3H]GABA displacement | Rat Synaptic Membranes | ~1000 |

Table 2: Functional Efficacy

| Compound | Receptor | Assay Type | EC50 (µM) | Reference |

| SL-75.102 | GABAA | Superior Cervical Ganglion Depolarization | ~10 | |

| SL-75.102 | GABAB | Inhibition of [3H]Noradrenaline Release | ~1 |

Table 3: Human Pharmacokinetic Parameters of this compound